molecular formula C7H6ClLi B14224778 lithium;1-chloro-2-methylbenzene-5-ide CAS No. 718641-99-7

lithium;1-chloro-2-methylbenzene-5-ide

Cat. No.: B14224778
CAS No.: 718641-99-7
M. Wt: 132.5 g/mol
InChI Key: NBUAIGZBPKSXJR-UHFFFAOYSA-N
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Description

Lithium;1-chloro-2-methylbenzene-5-ide is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a methyl group. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;1-chloro-2-methylbenzene-5-ide can be synthesized through the reaction of 1-chloro-2-methylbenzene with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:

1-chloro-2-methylbenzene+lithiumThis compound\text{1-chloro-2-methylbenzene} + \text{lithium} \rightarrow \text{this compound} 1-chloro-2-methylbenzene+lithium→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-chloro-2-methylbenzene-5-ide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It can act as a nucleophile, attacking electrophilic centers in other molecules.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions typically occur in polar aprotic solvents like THF or diethyl ether.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or nickel are often employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a substituted benzene derivative.

Scientific Research Applications

Lithium;1-chloro-2-methylbenzene-5-ide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.

    Material Science: It is employed in the development of new materials with specific properties.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which lithium;1-chloro-2-methylbenzene-5-ide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the benzene ring, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new chemical bonds and the generation of reaction products.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;1-chloro-4-methylbenzene-5-ide
  • Lithium;1-bromo-2-methylbenzene-5-ide
  • Lithium;1-chloro-2-ethylbenzene-5-ide

Uniqueness

Lithium;1-chloro-2-methylbenzene-5-ide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.

Properties

CAS No.

718641-99-7

Molecular Formula

C7H6ClLi

Molecular Weight

132.5 g/mol

IUPAC Name

lithium;1-chloro-2-methylbenzene-5-ide

InChI

InChI=1S/C7H6Cl.Li/c1-6-4-2-3-5-7(6)8;/h2,4-5H,1H3;/q-1;+1

InChI Key

NBUAIGZBPKSXJR-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=C(C=[C-]C=C1)Cl

Origin of Product

United States

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